2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
Beschreibung
2-Methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a thiazolo[3,2-b][1,2,4]triazole moiety via an ethyl bridge, with a thiophen-2-yl substituent and a terminal carboxamide group.
Synthetic routes for analogous compounds involve condensation reactions (e.g., Schiff base formation between imidazopyrimidine amines and aldehydes) or cyclization strategies for triazole-containing systems . However, specific synthetic details for this compound remain underexplored in the provided literature.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS2/c1-12-16(24-9-3-2-6-15(24)21-12)18(26)20-8-7-13-11-28-19-22-17(23-25(13)19)14-5-4-10-27-14/h2-6,9-11H,7-8H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOPQMVMDUKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution reactions, in particular nitration, sulfonation, bromination, formylation, and acylation. These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially affect the bioavailability of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Example Compound : N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Structural Differences : Lacks the thiazolo-triazole and thiophene substituents but retains the imidazo[1,2-a]pyridine-carboxamide backbone.
- Synthesis : Prepared via palladium-catalyzed coupling, emphasizing the role of carboxamide groups in stabilizing molecular interactions .
Example Compound : Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compound 2d in )
- Structural Differences: Partially hydrogenated imidazo[1,2-a]pyridine core with nitrophenyl and cyano substituents .
- Synthesis : Achieved via one-pot, two-step reactions with 55% yield, highlighting the feasibility of modular synthetic approaches for related compounds .
Thiazolo[3,2-b][1,2,4]triazole-containing Compounds
Example System : [1,2,4]Triazolo-[3',4':2,3]pyrimido[1,6-a]benzimidazole
- Structural Differences : Replaces the imidazo[1,2-a]pyridine with a benzimidazole-pyrimidine hybrid but shares the triazole ring.
Thiophene-substituted Heterocycles
Example Compound : (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
- Structural Differences : Thiophene linked via a Schiff base rather than a thiazolo-triazole-ethyl chain.
- Synthesis : Condensation of thiophene-2-carbaldehyde with imidazopyrimidine at room temperature, demonstrating the versatility of thiophene in heterocyclic design .
Carboxamide-functionalized Analogues
Example Compound: (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol
- Structural Differences : Replaces the carboxamide with a hydroxymethyl group but retains aromatic substituents.
- Pharmacological Data : Shows enhanced solubility compared to carboxamide analogues, suggesting that the target compound’s carboxamide may balance lipophilicity and bioavailability .
Comparative Data Table
Q & A
What are the key synthetic challenges in preparing 2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide?
Level: Advanced
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of cyclization and coupling steps. Key challenges include:
- Heterocycle Formation: Cyclization of the thiazolo[3,2-b][1,2,4]triazole moiety often requires iodine and triethylamine in DMF to cleave sulfur intermediates, as seen in analogous thiadiazole derivatives .
- Coupling Reactions: Amide bond formation between the imidazo[1,2-a]pyridine and thiophen-thiazolo-triazole subunits demands anhydrous conditions and catalysts like HATU or EDCI to avoid hydrolysis .
- Purification: HPLC is critical for isolating the final product due to structural complexity and potential byproducts .
How can researchers validate the structural integrity of this compound post-synthesis?
Level: Basic
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of fused heterocycles (e.g., distinguishing thiophen vs. thiazole protons) .
- Mass Spectrometry (HRMS): Validates molecular weight and detects trace impurities (e.g., ESI-HRMS for accurate mass <±5 ppm) .
- HPLC-PDA: Ensures >95% purity by monitoring UV absorption profiles of aromatic and heteroaromatic moieties .
What computational tools are recommended for optimizing reaction conditions in its synthesis?
Level: Advanced
Methodological Answer:
Leverage quantum chemical calculations and reaction path search algorithms:
- ICReDD Methodology: Combines DFT calculations (e.g., Gaussian 16) with experimental data to predict optimal solvents, temperatures, and catalysts. For example, acetonitrile may be preferred for cyclization steps due to its polarity .
- Machine Learning: Platforms like Chemputer can automate condition screening for coupling reactions, reducing trial-and-error .
How does the thiophen-2-yl substituent influence the compound’s biological activity?
Level: Advanced
Methodological Answer:
The thiophene moiety enhances π-π stacking with hydrophobic enzyme pockets:
- SAR Studies: Replace thiophen-2-yl with furan or phenyl to compare binding affinity. For example, thiophen derivatives show 10-fold higher inhibition of kinase targets compared to furan analogs .
- Solubility Trade-offs: Thiophene’s hydrophobicity may reduce aqueous solubility; consider PEGylation or salt formation for in vivo studies .
What are common contradictions in biological activity data for similar triazole-containing compounds?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- pH-Dependent Activity: For example, thiadiazole analogs exhibit antimicrobial activity only at pH >7 due to deprotonation of key functional groups .
- Assay Variability: Use standardized protocols (e.g., CLSI guidelines) for cytotoxicity assays to minimize discrepancies between IC50 values .
- Metabolic Instability: Phase I metabolites (e.g., sulfoxidation of thiophene) may alter activity; validate results with liver microsome assays .
What strategies improve yield in the final amide coupling step?
Level: Advanced
Methodological Answer:
Optimize coupling reagents and stoichiometry:
- Reagent Selection: HATU outperforms DCC in coupling sterically hindered amines, achieving >80% yield vs. <50% with DCC .
- Solvent Choice: DMF or DCM with 4Å molecular sieves minimizes side reactions .
- Microwave Assistance: Reduces reaction time from 24h to 2h at 80°C while maintaining yield .
How to address low solubility in pharmacological assays?
Level: Basic
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for in vitro assays; confirm no solvent interference via vehicle controls .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .
What are the key structural analogs for comparative SAR studies?
Level: Basic
Methodological Answer:
Compare with:
- Pyridazine Analogs: N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS 894039-42-0) for triazole-pyridazine interactions .
- Imidazo[1,2-a]pyridine Derivatives: 2-methyl-N-((7-(trifluoromethyl)-tetrahydrotriazolopyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 2034539-50-7) for fluorine substitution effects .
How to resolve NMR signal overlap in characterization?
Level: Advanced
Methodological Answer:
- 2D NMR Techniques: HSQC and HMBC differentiate overlapping protons in the thiazolo-triazole and imidazo-pyridine regions .
- Variable Temperature NMR: Heat to 60°C in DMSO-d6 to sharpen broad signals from conformational exchange .
What computational models predict binding modes with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using the compound’s minimized conformation (MMFF94 force field) .
- MD Simulations (GROMACS): Run 100-ns simulations to assess stability of ligand-target complexes in physiological conditions .
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